molecular formula C4H4BrFN2O2S B6237799 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride CAS No. 2138413-38-2

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride

Cat. No. B6237799
CAS RN: 2138413-38-2
M. Wt: 243.1
InChI Key:
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Description

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride (4-Br-MMPF) is a chemical compound that is widely used in scientific research. It is a halogenated sulfonyl fluoride, which is a type of fluorinating reagent. 4-Br-MMPF is used in organic synthesis, particularly in the synthesis of organic fluorides, and in the synthesis of biologically active compounds. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. 4-Br-MMPF has been used in a variety of research applications, including the synthesis of biologically active compounds and the study of biochemical and physiological effects.

Mechanism of Action

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is a fluorinating reagent, which means it can add fluorine atoms to organic molecules. The mechanism of action of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is as follows: 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride reacts with an organic molecule, forming a covalent bond between the fluorine atom and the organic molecule. This results in the formation of an organic fluoride, which can then be further reacted with other molecules to form more complex molecules.
Biochemical and Physiological Effects
4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has been studied for its biochemical and physiological effects. Studies have shown that 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride can inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to inhibit the activity of certain proteins, such as histone deacetylases. In addition, 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has been shown to inhibit the growth of some bacteria and fungi.

Advantages and Limitations for Lab Experiments

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable under a variety of conditions. In addition, 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is relatively non-toxic, and it does not react with many other compounds. However, 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is also limited in its use in laboratory experiments. It is not soluble in water, and it is not suitable for use in biological systems.

Future Directions

There are several potential future directions for research involving 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride. One potential direction is to further explore the biochemical and physiological effects of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride on various organisms. Another potential direction is to explore the potential applications of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride in organic synthesis, particularly in the synthesis of biologically active compounds. Additionally, further research could be done to explore the potential of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride as a therapeutic agent. Finally, further research could be done to explore the potential of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride as a tool for the production of fluorinated compounds.

Synthesis Methods

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride can be synthesized using a variety of methods. The most common method is a two-step process, which involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride (4-Br-MMPCl) with sodium fluoride (NaF). The reaction of 4-Br-MMPCl with NaF produces 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride and sodium chloride (NaCl). Other methods of synthesis include the reaction of 4-Br-MMPCl with potassium fluoride (KF), or the reaction of 4-Br-MMPCl with ammonium fluoride (NH4F).

Scientific Research Applications

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride is used in a variety of scientific research applications. It is used in the synthesis of organic fluorides, and in the synthesis of biologically active compounds. 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride has been used in the synthesis of pharmaceuticals, such as antifungal and antiviral drugs, and in the synthesis of other biologically active compounds. It is also used in the study of biochemical and physiological effects.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride involves the reaction of 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride with hydrogen fluoride gas.", "Starting Materials": [ "4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride", "Hydrogen fluoride gas" ], "Reaction": [ "The 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl chloride is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C.", "Hydrogen fluoride gas is bubbled through the solution for 2 hours.", "The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.", "The resulting mixture is filtered and the solvent is removed under reduced pressure.", "The crude product is purified by column chromatography to yield 4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride." ] }

CAS RN

2138413-38-2

Product Name

4-bromo-1-methyl-1H-pyrazole-5-sulfonyl fluoride

Molecular Formula

C4H4BrFN2O2S

Molecular Weight

243.1

Purity

95

Origin of Product

United States

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